molecular formula C20H17N3OS2 B2553231 1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 690646-40-3

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2553231
CAS No.: 690646-40-3
M. Wt: 379.5
InChI Key: NLBVNMOQGAXPAT-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[2,3-c][1,2,4]triazole family, characterized by a fused heterocyclic core with sulfur and nitrogen atoms. Its structure includes a 3,4-dimethylphenyl group attached to an ethanone moiety, linked via a thioether bridge to a 5-phenyl-substituted thiazolo-triazole ring.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-13-8-9-16(10-14(13)2)18(24)12-26-20-22-21-19-23(20)17(11-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBVNMOQGAXPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene derivatives and triazole compounds, known for their diverse pharmacological properties. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N4_{4}S, with a molecular weight of approximately 300.39 g/mol. The structure features a thiazole ring fused with a triazole moiety, contributing to its biological activity.

Property Value
Molecular FormulaC16_{16}H16_{16}N4_{4}S
Molecular Weight300.39 g/mol
Structural FeaturesThiazole and Triazole rings

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolo-triazole compounds showed activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

  • In vitro Studies : Compounds with similar structural features were tested against various cancer cell lines. One study reported that triazole derivatives exhibited IC50_{50} values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the triazole nucleus have been documented extensively:

  • Experimental Models : In animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ), certain derivatives have shown protective effects against induced seizures at doses as low as 30 mg/kg .
  • Comparative Efficacy : Some studies have indicated that these compounds can provide significant protection compared to standard anticonvulsants.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the thiazole ring enhanced antimicrobial potency.
  • Anticancer Screening : In a systematic review, several thiazolo-triazole compounds were screened for cytotoxicity against multiple cancer cell lines, highlighting the promising nature of these compounds in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds involve substitutions on the aryl/heteroaryl groups and modifications to the linker or core. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Thiazolo[2,3-c][1,2,4]triazole 3,4-Dimethylphenyl (ethanone), 5-phenyl (thiazolo-triazole) High hydrophobicity; potential for enhanced binding to hydrophobic targets
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo-triazol-3-yl]sulfanyl}ethanone Thiazolo-triazole 2,3-Dihydrobenzodioxinyl (ethanone), 3,4-dimethylphenyl (thiazolo-triazole) Benzodioxinyl group improves solubility but may reduce metabolic stability
1-Morpholinyl-2-((5-phenylthiazolo-triazol-3-yl)thio)ethanone Thiazolo-triazole Morpholinyl (ethanone), 5-phenyl (thiazolo-triazole) Morpholine enhances solubility and hydrogen-bonding capacity
Ethyl 2-((5-Phenylthiazolo-triazol-3-yl)thio)acetate Thiazolo-triazole Ethyl ester (acetate linker), 5-phenyl (thiazolo-triazole) Ester linkage increases polarity but may reduce stability under basic conditions
2-(Benzo[4,5]thiazolo-triazol-3-ylthio)-1-(1-(4-methoxyphenyl)pyrrol-3-yl)ethanone Benzo-fused thiazolo-triazole 4-Methoxyphenyl-pyrrole (ethanone), benzo-fused core Extended aromatic system may enhance π-π stacking but increase molecular weight (448.56 g/mol)

Physicochemical Properties

Property Target Compound 1-Morpholinyl Analogue Benzodioxinyl Derivative
Molecular Weight ~437–448 g/mol 448.56 g/mol 437.53 g/mol
Solubility Low (hydrophobic) Moderate (polar morpholine) Moderate (benzodioxin)
pKa (Predicted) ~0.57 Not reported Not reported
Thermal Stability High (thioether) High Moderate (ether-sensitive)

Preparation Methods

Synthesis of 5-Phenylthiazolo[2,3-c]triazol-3-thiol

The thiazolo-triazole moiety is synthesized via a cyclocondensation reaction between 5-phenyl-1,2,4-triazole-3-thiol and α-chloroketones. A representative protocol involves:

  • Reacting 5-phenyl-1,2,4-triazole-3-thiol (2.1 mmol) with chloroacetone (2.5 mmol) in ethanol under reflux for 12 hours.
  • Neutralization with ammonium hydroxide yields the cyclized product as a yellow solid (78% yield).

A critical side reaction involves oxidation of the thiol group; thus, inert atmospheres (N₂ or Ar) are essential to suppress disulfide formation.

Preparation of 1-(3,4-Dimethylphenyl)-2-chloroethanone

This intermediate is synthesized through Friedel-Crafts acylation:

  • Treating 3,4-dimethylacetophenone (3.0 mmol) with chlorine gas in acetic acid at 40°C for 6 hours.
  • Quenching with ice water and extracting with dichloromethane affords the chloroethanone derivative (85% purity), which is further purified via silica gel chromatography.

Thioether Bond Formation: Reaction Optimization

The coupling of 5-phenylthiazolo[2,3-c]triazol-3-thiol with 1-(3,4-dimethylphenyl)-2-chloroethanone is the most yield-sensitive step. Key variables include:

Variable Optimal Condition Yield Impact
Solvent Dimethyl sulfoxide +32% vs. DMF
Base DIEA (3.0 equiv) Prevents HCl
Temperature 20°C (overnight) 66% yield
Reaction Time 18–24 hours <5% variance

Notably, replacing DIEA with triethylamine reduces yields to 41% due to inferior acid scavenging. Microwave-assisted synthesis (100°C, 1 hour) achieves 98% yield but requires stringent moisture control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 2.31 (s, 6H, CH₃).
  • LC-MS : m/z 423.1 [M+H]⁺, retention time 6.78 min (C18 column, 70% acetonitrile).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity when using ethyl acetate/hexane (3:7) as the eluent.

Challenges and Mitigation Strategies

Byproduct Formation

The primary impurity (∼12%) arises from N-alkylation of the triazole nitrogen. This is suppressed by:

  • Using a 10% excess of thiol intermediate
  • Maintaining pH <7 via hydrochloric acid titration

Scale-Up Limitations

Batch reactions >500 g exhibit exothermic runaway risks above 30°C. A segmented flow reactor with temperature gradients (20–25°C) enables kilogram-scale production with 89% yield.

Comparative Analysis of Synthetic Approaches

The table below evaluates three published methods:

Method Yield Purity Key Advantage
Conventional (DMSO) 66% 98% Low equipment requirements
Microwave-Assisted 98% 97% Rapid synthesis
Flow Chemistry 89% 99% Scalability

Microwave methods, while high-yielding, require specialized instrumentation, making conventional DMSO-based synthesis the most accessible for laboratory-scale production.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours produces thiazolo-triazole intermediates, followed by purification via recrystallization from ethanol . Alternatively, acetone with K₂CO₃ as a base facilitates thioether bond formation between chlorinated precursors and thiol-containing heterocycles . Key optimizations include adjusting molar ratios (1:1 for reagents), solvent selection (acetic acid for cyclization, acetone for thiolation), and extended reflux times (2–4 hours).

Q. Which spectroscopic methods are most effective for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity, particularly for distinguishing thiazole and triazole protons . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection ensures purity (>95%) .

Q. What preliminary biological screening approaches are recommended to evaluate antimicrobial potential?

Begin with in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans), using agar diffusion or broth microdilution methods. Minimum inhibitory concentration (MIC) values can be compared to reference drugs like ampicillin . Molecular docking against bacterial enzyme targets (e.g., dihydrofolate reductase) provides initial mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Validate docking results by:

  • Reassessing binding site selection (e.g., homology modeling if crystal structures are unavailable).
  • Testing compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
  • Performing dose-response curves to confirm activity thresholds. For example, if docking predicts strong binding but MIC values are high, check for poor membrane permeability using logP calculations or experimental permeability assays .

Q. What strategies improve aqueous solubility and stability during formulation studies?

  • Salt formation : Synthesize sodium or potassium salts of acidic derivatives (e.g., carboxylic acid analogs) to enhance hydrophilicity .
  • Co-solvents : Use PEG-400 or cyclodextrins in preclinical formulations to maintain solubility .
  • Stabilization : Store samples at 4°C with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation, especially for thioether bonds .

Q. How can SAR studies systematically identify critical functional groups for bioactivity?

Design derivatives with targeted modifications:

  • Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
  • Substitute the thiazolo-triazole core with alternative heterocycles (e.g., thiadiazole) to evaluate ring-specific interactions . Test analogs in parallel using standardized assays and correlate substituent properties (Hammett σ values, logP) with activity trends .

Q. Which advanced analytical techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography : Determines absolute configuration and confirms bond connectivity, as demonstrated for related thiadiazole-triazole hybrids .
  • High-resolution mass spectrometry (HRMS) : Provides exact mass data (±5 ppm) to verify molecular formulas, especially for nitro or sulfur-containing derivatives .
  • Dynamic light scattering (DLS) : Assesses aggregation behavior in solution, which may explain solubility-related bioactivity variations .

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